molecular formula C7H3ClF3NO B1529708 3-Chloro-2-(trifluoromethyl)isonicotinaldehyde CAS No. 1211536-77-4

3-Chloro-2-(trifluoromethyl)isonicotinaldehyde

Cat. No. B1529708
CAS RN: 1211536-77-4
M. Wt: 209.55 g/mol
InChI Key: PUINJBDLNMNQBB-UHFFFAOYSA-N
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Description

“3-Chloro-2-(trifluoromethyl)isonicotinaldehyde” is a chemical compound with the molecular formula C7H3ClF3NO. It has a molecular weight of 209.55 .


Molecular Structure Analysis

The InChI code for “3-Chloro-2-(trifluoromethyl)isonicotinaldehyde” is 1S/C7H3ClF3NO . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 217.4±35.0 °C and a predicted density of 1.499±0.06 g/cm3 . The pKa is predicted to be -3.73±0.30 .

Scientific Research Applications

Synthesis and Photochemical Applications

  • Photochemical Isomerization and Antimicrobial Activity : The synthesis of 2-chloro-5-methylpyridine-3-olefin derivatives from related aldehydes has been explored. These compounds undergo photochemical E (trans) to Z (cis) isomerization, demonstrating that the triplet sensitized excitations yield a high Z isomer composition. This process indicates an efficient pathway for converting the E (trans) to Z (cis) isomer, and these isomers have been tested for antimicrobial activity, showing comparable antifungal activity to standard treatments (Gangadasu et al., 2009).

Organic Synthesis and Chemical Transformations

  • Stereoselective Synthesis : Research has been conducted on the regio- and stereoselective rearrangement of epoxides to aldehydes using high-valent metalloporphyrin complexes. This method offers an efficient approach for synthesizing optically active beta-siloxy aldehydes, providing a valuable tool for organic synthesis (Suda et al., 2004).

  • Reagent-Controlled Synthesis : The reaction of ring-closing metathesis-derived cyclic allylsiloxanes with aldehydes in the presence of a Lewis acid gives 2,3,4-trisubstituted tetrahydrofurans related to the furanolignan family of natural products. This reaction proceeds with complete 3,4-trans stereoselectivity, highlighting the influence of reagents on the stereochemical outcome (Miles et al., 2004).

Chemical Analysis and Characterization

  • Chromatographic Analyses : The separation of chlorinated 4-hydroxybenzaldehydes on a non-polar SE-30 capillary column has been studied, providing insights into the retention behavior and influence of chlorine substitution on chromatographic separation. This research aids in the analytical characterization of chlorinated aldehydes and their derivatives (Korhonen & Knuutinen, 1984).

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

properties

IUPAC Name

3-chloro-2-(trifluoromethyl)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-5-4(3-13)1-2-12-6(5)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUINJBDLNMNQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(trifluoromethyl)isonicotinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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